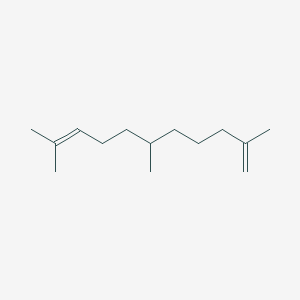
2,6,10-Trimethylundeca-1,9-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,10-Trimethylundeca-1,9-diene is an organic compound with the molecular formula C14H26. It is a hydrocarbon that belongs to the class of alkenes, characterized by the presence of multiple double bonds in its structure. This compound is known for its role in various chemical processes and its presence in natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10-Trimethylundeca-1,9-diene can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of 2,6,10-trimethylundec-9-en-1-ol with a suitable dehydrating agent can yield this compound .
Industrial Production Methods
Industrial production of this compound often involves the catalytic dehydrogenation of corresponding alkanes. The process typically requires high temperatures and the presence of a catalyst such as platinum or palladium to facilitate the removal of hydrogen atoms and the formation of double bonds .
Chemical Reactions Analysis
Types of Reactions
2,6,10-Trimethylundeca-1,9-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the reagents and conditions used.
Reduction: Hydrogenation of this compound can yield saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like this compound halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation typically uses hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Halogenation can be carried out using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Formation of 2,6,10-trimethylundec-9-en-1-ol, 2,6,10-trimethylundec-9-enal, or 2,6,10-trimethylundec-9-enoic acid.
Reduction: Formation of 2,6,10-trimethylundecane.
Substitution: Formation of this compound halides.
Scientific Research Applications
2,6,10-Trimethylundeca-1,9-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,6,10-Trimethylundeca-1,9-diene involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone, binding to receptors in the olfactory system of insects and triggering specific behavioral responses. The compound’s double bonds play a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
2,6,10-Trimethylundeca-5,9-dienal: This compound is structurally similar but contains an aldehyde group instead of a terminal double bond.
2,6,10-Trimethyltridecane: A saturated hydrocarbon with a similar carbon skeleton but lacking double bonds.
(E)-2,6,10-Trimethylhexadeca-1,3-diene: A longer-chain diene with similar structural features.
Uniqueness
2,6,10-Trimethylundeca-1,9-diene is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
60782-60-7 |
|---|---|
Molecular Formula |
C14H26 |
Molecular Weight |
194.36 g/mol |
IUPAC Name |
2,6,10-trimethylundeca-1,9-diene |
InChI |
InChI=1S/C14H26/c1-12(2)8-6-10-14(5)11-7-9-13(3)4/h9,14H,1,6-8,10-11H2,2-5H3 |
InChI Key |
ITMDNOFFRHDSDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(=C)C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]morpholine](/img/structure/B14595813.png)
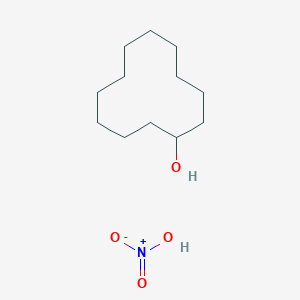
![2-Decyl-5-[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one](/img/structure/B14595826.png)
![N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}-N'-phenylurea](/img/structure/B14595827.png)
![(1,3-Diphenylnaphtho[2,3-c]thiene-6,7-diyl)bis(phenylmethanone)](/img/structure/B14595828.png)
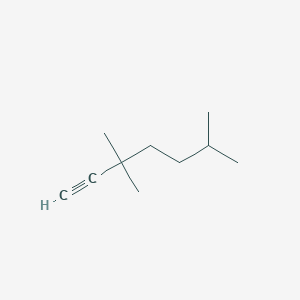
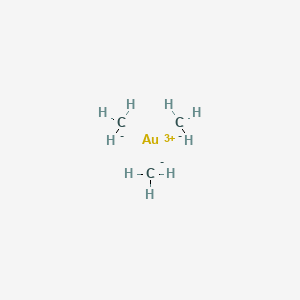
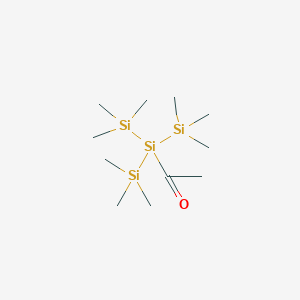
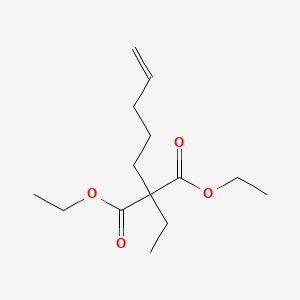
![Thieno[2,3-b]pyridinium, 7-ethyl-6-methyl-](/img/structure/B14595877.png)
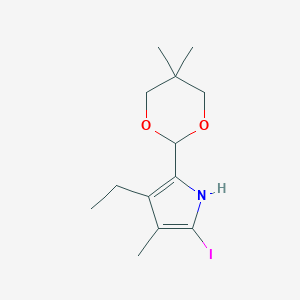
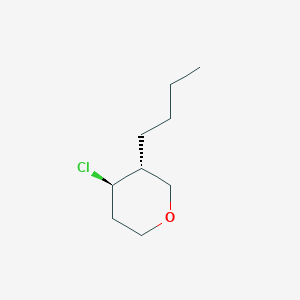
![3-[Methyl(octadecan-2-YL)amino]propanenitrile](/img/structure/B14595895.png)
